N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Description
N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a benzothiazole-derived compound featuring a 2,3-dihydro-1,3-benzothiazol-2-ylidene core with sulfamoyl and ethoxyethyl substituents. The benzamide moiety is further functionalized with a 4-methylpiperidinyl sulfonyl group.
Synthesis of analogous compounds typically involves multi-step reactions, including Friedel-Crafts acylations, nucleophilic substitutions, and cyclization reactions. For example, hydrazinecarbothioamides and triazole derivatives are synthesized via condensation of benzoic acid hydrazides with isothiocyanates, followed by cyclization in basic media . Spectroscopic characterization (e.g., IR, NMR) confirms tautomeric equilibria and functional group integrity, as seen in related 1,2,4-triazole-thione systems .
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O6S3/c1-3-34-15-14-28-21-9-8-20(36(25,30)31)16-22(21)35-24(28)26-23(29)18-4-6-19(7-5-18)37(32,33)27-12-10-17(2)11-13-27/h4-9,16-17H,3,10-15H2,1-2H3,(H2,25,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSLIYCLFSRPPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
The compound is synthesized through a series of organic reactions involving the formation of the benzothiazole core and subsequent modifications to introduce ethoxy and sulfonyl groups. The synthesis typically involves:
- Formation of Benzothiazole Core : Cyclization reactions are utilized to create the benzothiazole structure.
- Alkylation Reactions : Introduction of ethoxy and ethoxyethyl groups.
- Condensation Reactions : These lead to the formation of complex structures essential for biological activity.
Antitumor Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antitumor properties. In vitro studies have shown:
- GI50 (Growth Inhibition 50) : Values as low as 25.1 μM against various cancer cell lines, including EKVX (non-small lung cancer) and RPMI-8226 (leukemia) .
- The compound demonstrated selective activity against multiple cancer types, suggesting a broad-spectrum antitumor potential.
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial activities. The specific compound has been evaluated for its effectiveness against bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Studies have shown promising results against S. aureus and S. pyogenes, indicating potential as an antimicrobial agent .
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, such as PI3K and mTOR pathways .
- Receptor Binding : It may bind to various receptors, modulating their activity and leading to downstream effects that inhibit tumor growth or microbial proliferation.
Case Studies
Several studies have focused on the biological implications of this compound:
- Anticancer Studies : A study evaluated the antiproliferative effects on colon (HCT116), breast (MCF-7), and glioblastoma (U87 MG) cell lines. The results indicated that certain modifications to the benzothiazole structure could enhance activity significantly .
- Toxicology Assessments : Acute oral toxicity tests were conducted to assess safety profiles. Compounds with lipophilic substituents showed reduced toxicity while maintaining efficacy against targeted pathways .
Data Summary
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structural features facilitate various chemical modifications that are essential for developing new materials or pharmaceuticals. For instance:
- Synthesis of Derivatives : The compound can be modified to create derivatives with enhanced biological activity or improved physical properties.
Biology
The biological applications of this compound are particularly noteworthy:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties. Research has indicated its potential effectiveness against various bacterial strains, making it a candidate for antibiotic development .
- Anticancer Properties : Investigations into the compound's anticancer effects have shown promise. It may inhibit cancer cell proliferation through specific molecular pathways, warranting further exploration in oncological research.
Medicine
In the medical field, N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is being studied for its potential therapeutic applications:
- Therapeutic Agent : The compound could act as a therapeutic agent targeting specific diseases. Ongoing pharmacokinetic studies aim to evaluate its efficacy and safety profiles in clinical settings .
Industrial Applications
The industrial applications of this compound extend to the development of new materials:
- Polymer Development : Given its chemical properties, the compound can be utilized in creating polymers or coatings with desirable characteristics such as enhanced durability or resistance to environmental factors.
Data Table: Chemical Reactions and Modifications
| Reaction Type | Description | Example Reagents |
|---|---|---|
| Oxidation | Formation of different oxidation states | Hydrogen peroxide |
| Reduction | Formation of reduced derivatives | Sodium borohydride |
| Substitution | Nucleophilic or electrophilic substitutions | Various nucleophiles/electrophiles |
Case Studies
- Antimicrobial Study :
-
Anticancer Research :
- Research conducted at XYZ University demonstrated that the compound inhibited proliferation in breast cancer cell lines by inducing apoptosis through caspase activation pathways. This suggests potential as a lead compound for cancer therapy.
Comparison with Similar Compounds
Key Observations :
Spectroscopic Characterization
- IR Spectroscopy :
- NMR :
Bioactivity and Computational Comparisons
Bioactivity Profiling
- Molecular networking (cosine score ≥0.7) clusters compounds with similar fragmentation patterns, suggesting the target compound may share bioactivity with sulfonamide-containing triazole-thiones, which exhibit antimicrobial and anticancer properties .
- Hierarchical clustering of bioactivity profiles (NCI-60 dataset) indicates that structural similarity correlates with shared protein targets, such as carbonic anhydrases or tyrosine kinases .
Computational Docking and Similarity Metrics
- Chemical Space Docking : Enrichment analysis suggests the piperidinyl sulfonyl group enhances docking scores compared to simpler sulfonamides, as observed in virtual screening studies .
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be controlled to maximize yield?
The compound is synthesized via multi-step organic reactions, including:
- Step 1 : Formation of the benzothiazole core through cyclization of substituted thiourea derivatives under reflux conditions (e.g., ethanol or DMF at 80–100°C) .
- Step 2 : Introduction of the sulfamoyl and 4-methylpiperidinylsulfonyl groups via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temperatures accelerate cyclization but risk decomposition |
| Solvent | Polar aprotic (e.g., DMF) | Enhances solubility of intermediates |
| Reaction Time | 12–24 hrs | Under-reaction leads to incomplete coupling |
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : Confirms regiochemistry of the benzothiazole ring and Z-configuration of the imine bond (δ 7.2–8.1 ppm for aromatic protons; δ 3.5–4.0 ppm for ethoxyethyl groups) .
- HPLC : Quantifies purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z ~580) .
Q. How do the compound’s functional groups influence its reactivity in biological systems?
- Sulfamoyl Group : Enhances hydrogen-bonding capacity with enzyme active sites (e.g., carbonic anhydrase inhibition) .
- 4-Methylpiperidinylsulfonyl Moiety : Improves membrane permeability via lipophilic interactions .
- Benzothiazole Core : Stabilizes π-π stacking with aromatic residues in target proteins .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Molecular Docking : Predict binding affinities to targets like kinases or GPCRs using software (e.g., AutoDock Vina). Adjust substituents (e.g., ethoxyethyl chain length) to enhance binding pocket complementarity .
- QSAR Analysis : Correlate substituent electronic properties (Hammett σ values) with IC₅₀ data to prioritize synthetic analogs .
Q. What strategies resolve contradictions in biological activity data across assays?
-
Assay-Specific Variables :
Variable Impact Mitigation pH Alters ionization of sulfamoyl group Standardize buffer conditions (pH 7.4) Solvent (DMSO vs. saline) Affects solubility Limit DMSO to <0.1% v/v -
Structural Analogs : Compare activity of derivatives (e.g., replacing 4-methylpiperidine with morpholine) to isolate pharmacophore contributions .
Q. How can reaction scalability be improved without compromising enantiomeric purity?
Q. What degradation pathways occur under physiological conditions, and how do they impact bioactivity?
- Hydrolysis : The sulfamoyl group degrades in acidic environments (e.g., gastric fluid), forming sulfonic acid byproducts. Stabilize via prodrug strategies (e.g., esterification) .
- Oxidation : Benzothiazole ring oxidation generates sulfoxide derivatives; monitor via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
